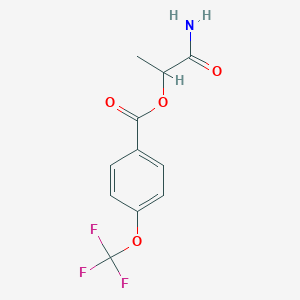![molecular formula C16H16ClN5S B7680736 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline](/img/structure/B7680736.png)
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline is a chemical compound that has been studied for its potential use as a therapeutic agent in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline involves the inhibition of various enzymes and pathways involved in tumor growth and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and tumor growth. Additionally, it has been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and play a role in tumor growth.
Biochemical and Physiological Effects:
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as increase the production of anti-inflammatory cytokines such as IL-10. Additionally, it has been shown to decrease the levels of reactive oxygen species, which play a role in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline in lab experiments is its potential use as a therapeutic agent for various diseases. Additionally, it has been shown to have low toxicity and high selectivity for tumor cells. However, one limitation is the lack of clinical studies on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline. One direction is the development of more potent analogs for use as therapeutic agents. Additionally, further studies are needed to determine its safety and efficacy in humans. Furthermore, its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's should be explored. Finally, its mechanism of action and potential use in combination therapies should be studied.
In conclusion, 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline is a chemical compound that has been studied for its potential use as a therapeutic agent in various scientific research applications. Its mechanism of action involves the inhibition of enzymes and pathways involved in tumor growth and inflammation. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory and anti-oxidant properties. Further studies are needed to determine its safety and efficacy in humans and its potential use as a therapeutic agent for neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline involves a multi-step process that includes the reaction of 2-chloroquinoline with cyclopentyl isothiocyanate, followed by the reaction with sodium azide and copper (I) iodide to form the tetrazole ring. The final step involves the reaction with thioacetic acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline has been studied for its potential use in various scientific research applications. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory and anti-oxidant properties. Additionally, it has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5S/c17-15-12(9-11-5-1-4-8-14(11)18-15)10-23-16-19-20-21-22(16)13-6-2-3-7-13/h1,4-5,8-9,13H,2-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLPOWPZAZMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)SCC3=CC4=CC=CC=C4N=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7680656.png)
![N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide](/img/structure/B7680661.png)
![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B7680670.png)
![2-[[4-amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B7680672.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide](/img/structure/B7680681.png)
![1-Pyrrolidin-1-yl-2-[4-[4-(1,3-thiazol-4-ylmethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7680684.png)
![3-[1-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7680692.png)
![1-benzyl-N-(3-methylsulfonylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7680701.png)
![5-Pyrrolidin-1-ylsulfonyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B7680704.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide](/img/structure/B7680720.png)
![4-chloro-N-[1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]benzamide](/img/structure/B7680729.png)
![N-[5-[(4-methoxyphenyl)sulfamoyl]-2-methylphenyl]-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7680749.png)

![3-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione](/img/structure/B7680763.png)